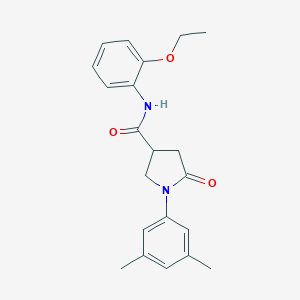![molecular formula C21H21FN2O4 B271253 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DMAPF, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its ability to inhibit the activity of specific enzymes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can improve cognitive function and memory. Its inhibition of monoamine oxidase can improve mood and alleviate symptoms of depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to possess anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may not be selective in its inhibition of enzymes, and may also inhibit other enzymes that are important for normal physiological function.
Orientations Futures
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Additionally, research on the anti-inflammatory properties of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate may lead to its development as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, studies on the selectivity of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate for specific enzymes may lead to the development of more selective inhibitors with fewer side effects.
Méthodes De Synthèse
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through a multistep process involving the condensation of 2,5-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting intermediate with 4-fluorobenzaldehyde and pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C21H21FN2O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
Clé InChI |
PJYDXDQKNPUFQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)



